3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
描述
This compound belongs to the 1,2-oxazole carboxamide family, characterized by a central oxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage to a 4-methoxy-3-nitrophenyl moiety.
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O5/c1-9-15(17(22-28-9)16-11(19)4-3-5-12(16)20)18(24)21-10-6-7-14(27-2)13(8-10)23(25)26/h3-8H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCVHKHFBXHYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to ; †Molecular formula and mass inferred from nomenclature ( lists C₇H₁₄S, likely an error).
Core Heterocycle and Electronic Effects
- Target vs. Oxazole Analogs (): The 1,2-oxazole core is shared, but substituent variations significantly alter electronic profiles.
- Pyrimidine Analog (): The pyrimidine ring with a thioxo (C=S) group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility over oxazole derivatives .
- Furan Analog (): The furan’s oxygen atom is less electronegative than oxazole’s nitrogen, reducing resonance stabilization and metabolic stability .
Physicochemical Properties
- Density and Boiling Point: Analog 1 () has a density of 1.296 g/cm³ , typical for aromatic carboxamides. The target’s nitro group may increase density slightly due to higher molecular packing .
- pKa Trends: Analog 1’s pKa of 13.08 reflects the electron-donating methoxy groups. The target’s nitro group would lower the pKa, enhancing acidity and solubility in basic environments .
常见问题
Q. What are the recommended synthetic routes for 3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide?
The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the oxazole core through cyclization of a β-ketoamide precursor under acidic conditions.
- Step 2 : Coupling the oxazole intermediate with 4-methoxy-3-nitroaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | AcOH, 80°C, 12h | 65–70 | >90% |
| 2 | EDC, HOBt, DMF, RT | 50–55 | >95% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>95%) .
- NMR : Confirm substituent positions via H and C NMR. For example, the oxazole C-5 methyl group typically appears as a singlet at δ 2.4 ppm in H NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 444.05) .
Advanced Research Questions
Q. How can researchers optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
SAR strategies include:
- Substituent Variation : Replace the 4-methoxy-3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding affinity .
- Oxazole Ring Modification : Introduce bulkier substituents at the 5-methyl position to improve metabolic stability .
- Bioassay Testing : Screen analogs against relevant biological targets (e.g., kinase inhibition assays) and correlate activity with logP values and steric parameters .
Q. What methodologies resolve contradictions in reported solubility or stability data across studies?
Discrepancies often arise from variations in experimental conditions. Address them by:
- Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C, with HPLC quantification .
- Stability Studies : Monitor compound degradation under accelerated conditions (40°C/75% RH) via UPLC-MS to identify hydrolysis or oxidation pathways .
- Cross-Validation : Compare results with independent labs using identical protocols (e.g., ICH Q2(R1) guidelines) .
Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized proteins .
- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the oxazole carbonyl) .
- Molecular Dynamics Simulations : Predict binding modes using force fields like AMBER or CHARMM .
Data Analysis & Interpretation
Q. How should researchers handle conflicting bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess bioavailability and metabolic clearance (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., C) to quantify target engagement in specific organs .
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from preclinical species .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
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